Reactive red 40

Catalog No.
S1824541
CAS No.
12226-17-4
M.F
C11H12N4NaO3S
M. Wt
0
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Reactive red 40

CAS Number

12226-17-4

Product Name

Reactive red 40

Molecular Formula

C11H12N4NaO3S

Molecular Weight

0

Reactive Red 40, also known as Allura Red AC, is a synthetic azo dye primarily used in food products, cosmetics, and pharmaceuticals. It is characterized by its vibrant red color and is recognized by various regulatory bodies, including the United States Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA), as a safe food additive when consumed within specified limits. The chemical structure of Reactive Red 40 can be represented as disodium 6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate, with a molecular formula of C₁₈H₁₄N₂Na₂O₈S₂ and a molecular weight of 496.42 g/mol .

This dye is typically supplied in the form of its sodium salt, which is soluble in water, making it suitable for various applications. It exhibits maximum absorbance at approximately 504 nm in solution, which is significant for its use in colorimetric applications .

The synthesis of Reactive Red 40 involves an azo coupling reaction where diazotized 5-amino-4-methoxy-2-toluenesulfonic acid reacts with 6-hydroxy-2-naphthalene sulfonic acid. This reaction results in the formation of the azo bond (-N=N-) that characterizes azo dyes. The reaction can be summarized as follows:

Diazotized compound+Naphthalene sulfonic acidReactive Red 40\text{Diazotized compound}+\text{Naphthalene sulfonic acid}\rightarrow \text{Reactive Red 40}

Upon exposure to extreme temperatures, Reactive Red 40 can decompose, releasing toxic fumes containing nitrogen and sulfur oxides .

Research indicates that Reactive Red 40 may have adverse biological effects, particularly concerning DNA damage and inflammatory responses. Studies have shown that exposure to this dye can lead to DNA damage both in vitro and in vivo, particularly when consumed alongside a high-fat diet. This combination has been linked to dysbiosis—a microbial imbalance—and low-grade colonic inflammation in animal models . Furthermore, the dye has been associated with potential allergic reactions and sensitivities in some individuals, manifesting as skin irritations or respiratory issues .

The primary method for synthesizing Reactive Red 40 is through azo coupling reactions involving specific sulfonated aromatic compounds. The detailed steps include:

  • Preparation of Diazotized Compound: The diazotization of 5-amino-4-methoxy-2-toluenesulfonic acid using nitrous acid.
  • Azo Coupling: The diazotized compound is then coupled with 6-hydroxy-2-naphthalene sulfonic acid under controlled conditions to form Reactive Red 40.
  • Isolation and Purification: The resultant dye is isolated and purified, typically as its sodium salt.

This method allows for large-scale production suitable for industrial applications .

Unique FeaturesTartrazineC₁₄H₉N₃NaO₃SFood coloringYellow dye; associated with allergic reactionsSunset YellowC₁₆H₁₈N₂NaO₄SFood coloringOrange dye; potential carcinogenic propertiesBrilliant Blue FCFC₂₃H₂₉N₂NaO₃SFood coloringBlue dye; less commonly associated with health risksErythrosineC₂₀H₂₀I₄NaO₇Food coloringBanned in several countries due to health concerns

Uniqueness of Reactive Red 40:
Reactive Red 40 is distinguished by its specific application as a red dye across various consumables while being one of the most widely used synthetic food colorants in the United States. Its potential health implications have sparked ongoing research into safer alternatives and regulatory scrutiny.

Studies on the interaction of Reactive Red 40 with biological systems have revealed significant insights into its degradation by gut microbiota. Research indicates that certain bacteria can metabolize this dye anaerobically, producing metabolites such as 1-amino-2-naphthol and cresidine-4-sulfonic acid. These metabolites may possess varying degrees of toxicity or mutagenicity . Furthermore, the presence of Reactive Red 40 has been shown to influence gut flora composition, potentially leading to adverse health outcomes.

Molecular Formula and Weight (C29H13Cl2N5Na4O14S4, 946.56)

Reactive Red 40 exhibits a complex molecular structure with the molecular formula C29H13Cl2N5Na4O14S4 and a molecular weight of 946.56 daltons [1]. This formulation represents a sophisticated synthetic dye compound characterized by multiple functional groups distributed across an extensive aromatic framework. The molecular composition includes twenty-nine carbon atoms, thirteen hydrogen atoms, two chlorine atoms, five nitrogen atoms, four sodium atoms, fourteen oxygen atoms, and four sulfur atoms [1]. The substantial molecular weight reflects the compound's complex architecture, which incorporates multiple aromatic rings, sulfonate groups, and reactive functionalities essential for its dyeing applications.

The molecular structure demonstrates the characteristic features of reactive dye compounds, with the presence of both chromophoric systems responsible for color generation and reactive groups that enable covalent bonding with textile fibers [1]. The sodium atoms present in the formula exist as counterions to sulfonate groups, enhancing the compound's water solubility properties necessary for textile dyeing applications.

PropertyValue
Molecular FormulaC29H13Cl2N5Na4O14S4
Molecular Weight946.56 g/mol
Carbon Atoms29
Hydrogen Atoms13
Chlorine Atoms2
Nitrogen Atoms5
Sodium Atoms4
Oxygen Atoms14
Sulfur Atoms4

Structural Characteristics

Azo Chromophore System

The azo chromophore system in Reactive Red 40 constitutes the fundamental color-producing component of the molecule, characterized by the presence of azo linkages that form the basis of the compound's optical properties . These azo groups, represented by the nitrogen-nitrogen double bond structure, create the conjugated system responsible for the compound's characteristic red coloration through selective absorption of visible light wavelengths [12]. The azo chromophore system in reactive dyes demonstrates exceptional stability and color intensity, making these compounds particularly valuable for textile dyeing applications where color fastness is essential .

The single azo class structure of Reactive Red 40 incorporates the chromophoric system within a naphthalene-based framework, providing enhanced conjugation and resulting in the deep red coloration characteristic of this compound [1]. Research findings indicate that azo dyes such as Reactive Red 40 are characterized by an R1-N=N-R2 structure, where the aromatic substituents on either side of the azo linkage significantly influence the spectral properties and color characteristics of the final compound [12]. The specific positioning and substitution pattern of the azo chromophore within the molecular framework of Reactive Red 40 contributes to its distinctive spectral absorption profile and color performance.

Reactive Functional Groups

Reactive Red 40 incorporates dichloroquinoxaline reactive functional groups that enable the formation of covalent bonds with cellulosic fibers during the dyeing process [1] [23]. These reactive groups represent one of the most advanced reactive systems developed for textile dyeing applications, providing enhanced reactivity compared to earlier monochlorotriazine systems [9]. The dichloroquinoxaline functionality demonstrates superior fixation characteristics and reduced hydrolysis tendency compared to other reactive group systems [20].

The mechanism of reactivity involves nucleophilic substitution reactions where hydroxyl groups on cellulose fibers displace chloride ions from the quinoxaline ring system, forming stable covalent bonds between the dye molecule and the fiber substrate [23] . Research demonstrates that dichloroquinoxaline reactive groups exhibit optimal reactivity at moderate temperatures around 40 degrees Celsius, making them suitable for energy-efficient dyeing processes [9]. The bifunctionality of the dichloroquinoxaline system provides multiple reactive sites, enhancing the probability of successful dye-fiber bond formation and improving overall fixation efficiency [10].

The synthetic preparation of dichloroquinoxaline reactive groups involves the condensation of 2,3-dichloroquinoxaline-6-carbonyl chloride with amino-containing dye intermediates [1] [23]. This reactive group architecture provides excellent stability under storage conditions while maintaining high reactivity during dyeing processes, representing an optimal balance between stability and reactivity required for commercial dye applications .

Bridging Group Architecture

The bridging group architecture in Reactive Red 40 serves as the critical structural element connecting the chromophoric system to the reactive functional groups, facilitating both the maintenance of color properties and the enablement of fiber reactivity [10]. The bridging group design significantly influences the overall performance characteristics of the dye, including exhaustion properties, fixation efficiency, and color fastness parameters [10]. Research findings demonstrate that the nature of the bridging group has a substantial impact on both the dyeing behavior and the final color characteristics of reactive dyes [10].

The bridging group architecture incorporates specific structural features that optimize the spatial relationship between the chromophoric and reactive components of the molecule [10]. Studies indicate that linear bridging group structures tend to promote enhanced fixation rates compared to non-linear alternatives, suggesting that molecular geometry plays a crucial role in determining dye performance [10]. The bridging group design in Reactive Red 40 facilitates optimal molecular conformation for efficient dye-fiber interaction while maintaining the integrity of the chromophoric system.

The chemical composition of the bridging group influences the overall solubility characteristics of the dye molecule, affecting both the application properties and the processing requirements [10]. The bridging group architecture must accommodate the dual requirements of maintaining adequate water solubility for dye bath preparation while providing sufficient substantivity for effective dye uptake by textile substrates.

Solubilizing Moieties

The solubilizing moieties in Reactive Red 40 consist primarily of sulfonate groups that provide the necessary water solubility characteristics essential for textile dyeing applications [1] [13]. These ionic functional groups, present as sodium sulfonates, dramatically enhance the aqueous solubility of the otherwise hydrophobic aromatic dye structure [13]. The positioning and number of sulfonate groups directly influence the solubility characteristics, dye uptake kinetics, and overall dyeing performance of the compound [13].

Research demonstrates that the solubilizing groups significantly affect the partitioning behavior of reactive dyes between aqueous and micellar phases, influencing both the application properties and the environmental behavior of these compounds [13]. The sulfonate moieties create substantial negative charge density on the dye molecule, promoting strong electrostatic interactions with cationic species and influencing the aggregation behavior in aqueous solutions [13].

The sodium sulfonate groups present in Reactive Red 40 demonstrate excellent thermal stability and resistance to pH variations, maintaining solubility across the range of conditions typically encountered in textile dyeing processes [1]. The distribution of multiple sulfonate groups throughout the molecular structure ensures consistent solubility characteristics while preventing precipitation under normal processing conditions.

Solubilizing GroupNumber PresentFunction
Sodium Sulfonate4Primary solubilizing moiety
Total Ionic Groups4Water solubility enhancement
Charge DistributionAnionicElectrostatic interactions

Chemical Identity Parameters

CAS Registry Number (12226-17-4)

The Chemical Abstracts Service registry number for Reactive Red 40 is 12226-17-4, providing the definitive chemical identification for this compound within international chemical databases and regulatory systems [1]. This unique identifier serves as the primary reference for chemical inventory, regulatory compliance, and research documentation purposes. The CAS registry number ensures unambiguous identification of Reactive Red 40 across different naming conventions and language barriers that may exist in international chemical commerce and research.

The CAS registry number 12226-17-4 corresponds specifically to the tetrasodium salt form of the dichloroquinoxaline-based reactive dye, distinguishing it from other related compounds or alternative salt forms that may exist [1]. This registration provides essential traceability for regulatory agencies, manufacturers, and researchers working with this specific chemical entity. The CAS system ensures standardized identification across different chemical suppliers and research institutions worldwide.

Color Index Classification (C.I. Reactive Red 40)

The Color Index classification system designates this compound as C.I. Reactive Red 40, providing standardized nomenclature within the international dyestuff classification framework [1]. This classification system, maintained by the Society of Dyers and Colourists, provides systematic organization of commercially significant colorants based on their chemical structure and application characteristics. The Reactive Red designation indicates the specific reactive dye class, while the numerical identifier 40 distinguishes this particular compound from other red reactive dyes.

The Color Index classification facilitates standardized communication within the textile and dyestuff industries, enabling consistent identification across different manufacturers and geographical regions [1]. This systematic approach to dye classification supports quality control, regulatory compliance, and technical communication throughout the textile supply chain. The Color Index number serves as the primary reference for dye houses, textile manufacturers, and regulatory agencies involved in colorant applications.

International Identification Systems

Reactive Red 40 participates in multiple international identification systems beyond the primary CAS and Color Index classifications, including European Community numbering systems and other regional regulatory frameworks [17] [18]. The compound receives designation E129 within the European Union regulatory system when applied in food applications, though this application differs from the primary textile dyeing use [17]. Various international trade classification systems recognize this compound under specific harmonized system codes for import and export documentation.

International identification systems provide comprehensive coverage for regulatory compliance across different geographical markets and application sectors [17] [18]. These systems ensure appropriate classification for environmental monitoring, occupational health assessments, and international trade documentation. The multiple identification numbers facilitate tracking and regulation of this compound across diverse international regulatory frameworks.

SystemIdentifierScope
CAS Registry12226-17-4Global chemical identification
Color IndexC.I. Reactive Red 40International dye classification
EU SystemVarious codesEuropean regulatory framework

Isomeric Forms and Structural Variations

Reactive Red 40 exists primarily in a single defined structural form due to the specific synthetic pathway employed in its manufacturing process, though minor structural variations may occur during synthesis depending on reaction conditions and purification procedures [1]. The compound's synthetic route involves the coupling of 2-aminonaphthalene-1,6-disulfonic acid with 4-amino-5-hydroxynaphthalene-1,7-disulfonic acid, followed by condensation with 2,3-dichloroquinoxaline-6-carbonyl chloride [1]. This controlled synthesis typically produces a consistent structural form with minimal isomeric variation.

The manufacturing process for Reactive Red 40 involves sequential chemical reactions that establish the specific connectivity pattern and stereochemistry of the final product [1]. Unlike some organic compounds that may exist in multiple isomeric forms, the rigid aromatic framework and specific substitution patterns in Reactive Red 40 limit the potential for significant structural isomerism. The presence of multiple sulfonate groups and the dichloroquinoxaline reactive system create a well-defined molecular architecture with limited conformational flexibility.

Potential structural variations in Reactive Red 40 preparations may arise from incomplete reactions during synthesis or the presence of related synthetic intermediates as minor impurities [1]. Quality control procedures in commercial production focus on minimizing such variations to ensure consistent dyeing performance and color characteristics. The analytical characterization of Reactive Red 40 typically employs spectroscopic methods to verify structural integrity and identify any significant deviations from the expected molecular structure.

Reactive Red 40 exists as a solid powder under standard conditions, presenting as a dark red to red crystalline material [1] [4] [5]. The compound is characterized by its odorless nature and exhibits a distinctive red coloration that may vary slightly depending on environmental conditions [6] [7] [8].

The physical state remains stable at room temperature, with the material maintaining its powder form when stored under appropriate conditions [9] [10]. The bulk density of Reactive Red 40 ranges from 0.6 to 0.8 g/cm³, while its true density is reported as 0.448 g/cm³ at 20°C [11] [12].

PropertyValue
Physical StateSolid
AppearancePowder
ColorDark red to red
OdorOdorless
Melting Point (°C)>300
Density (g/cm³)0.448 at 20°C
Bulk Density0.6-0.8

Solubility Profile in Various Media

The solubility characteristics of Reactive Red 40 demonstrate significant temperature and solvent dependency [13] [14]. In aqueous systems, the compound exhibits excellent water solubility, with values increasing substantially with temperature: 180,000 mg/L at 20°C, 220,000 mg/L at 25°C, and 260,000 mg/L at 60°C [13] [9].

In contrast to its exceptional water solubility, Reactive Red 40 shows limited solubility in organic solvents. The compound demonstrates very poor solubility in ethanol, with values as low as 1 mg/L at 25°C [13] [4]. However, it shows moderate solubility in glycerol at 3,000 mg/L at 25°C and is also soluble in propylene glycol [15] [10].

SolventSolubility (mg/L)
Water (20°C)180,000
Water (25°C)220,000
Water (60°C)260,000
Ethanol (25°C)1
Glycerol (25°C)3,000
Propylene glycolSoluble

This solubility profile is characteristic of ionic azo compounds containing multiple sulfonate groups, which enhance hydrophilicity while reducing lipophilicity [13] [4].

Spectroscopic Properties

Ultraviolet-Visible Absorption Characteristics

Reactive Red 40 exhibits distinctive UV-visible absorption properties with a characteristic maximum absorption wavelength (λmax) at 504 nm [1] [16] [17] [18]. This absorption occurs in the green region of the visible spectrum (500-520 nm), which explains the compound's red appearance to the human eye due to complementary color absorption [17] [19] [20].

The compound demonstrates a high molar extinction coefficient (ε) of ≥20,000 L mol⁻¹ cm⁻¹ at wavelengths between 501-507 nm, indicating strong light absorption capacity [12]. The absorption characteristics show pH-dependent behavior, with the solution appearing red under neutral and acidic conditions and dark red under basic conditions [4] [12].

PropertyValue
Maximum Absorption Wavelength (λmax)504 nm
Absorption RangeGreen region (500-520 nm)
Molar Extinction Coefficient (ε)≥20,000 L mol⁻¹ cm⁻¹ at 501-507 nm
Color in Neutral SolutionRed
Color in Acidic SolutionRed
Color in Basic SolutionDark red

Infrared Spectral Features

The infrared spectroscopy of Reactive Red 40 reveals characteristic absorption bands typical of azo dyes containing naphthalene and sulfonate functional groups [21] [22] [23]. Key spectroscopic features include:

Hydroxyl and Amino Groups: Broad, strong absorptions in the 3400-3309 cm⁻¹ region correspond to O-H and N-H stretching vibrations [21] [23]. More specific N-H stretching occurs at 3066-3149 cm⁻¹ [22].

Azo Chromophore: The characteristic azo bond (N=N) stretching appears as a strong band in the 1458-1473 cm⁻¹ region [22] [23], which is diagnostic for azo compound identification.

Aromatic System: The naphthalene ring system contributes several bands, including C=N stretching at 1567-1622 cm⁻¹ and aromatic C-H bending vibrations [23] [24].

Sulfonate Groups: The SO₃H stretching vibrations occur at 1037-1049 cm⁻¹, confirming the presence of sulfonic acid functionalities [22] [23].

Wavenumber Range (cm⁻¹)AssignmentIntensity
3400-3309O-H and N-H stretching vibrationsBroad, strong
3066-3149N-H stretchingStrong
1567-1622C=N stretching (overlapping)Strong
1458-1473N=N azo bond stretchingStrong
1186-1233O-H bendingStrong
1120-1141C-H bending/γ CH groupStrong
1037-1049SO₃H stretchingStrong

Nuclear Magnetic Resonance Parameters

Nuclear magnetic resonance spectroscopy of Reactive Red 40 presents complex spectral patterns due to its multi-aromatic structure and ionic nature [25]. The ¹H NMR spectrum typically shows aromatic protons in the 6.5-8.5 ppm region, with the methoxy group appearing around 3.7 ppm and methyl substituents near 2.3 ppm [25].

The ¹³C NMR spectrum exhibits aromatic carbons between 100-160 ppm, with quaternary carbons showing characteristic chemical shifts. The methoxy carbon typically appears around 55 ppm [25].

Rotameric considerations are important for Reactive Red 40, as restricted rotation around the azo bond can lead to temperature-dependent spectra and the potential observation of multiple conformers [25]. DMSO-d₆ is commonly employed as the solvent for NMR studies of water-soluble dyes due to its ability to dissolve ionic compounds [25].

NMR TypeTypical FeaturesConsiderations
¹H NMRAromatic protons (6.5-8.5 ppm), methoxy group (~3.7 ppm), methyl group (~2.3 ppm)Sodium salt form may show broad peaks due to ionic interactions
¹³C NMRAromatic carbons (100-160 ppm), quaternary carbons, methoxy carbon (~55 ppm)Symmetrical structure reduces number of unique carbon signals
Chemical ExchangePossible rotamers due to restricted rotation around azo bondTemperature-dependent spectra may resolve rotameric forms
Coupling PatternsComplex coupling in aromatic region, simple patterns for aliphatic substituentsDMSO-d6 commonly used solvent for water-soluble dyes

Thermal Stability and Degradation Patterns

Reactive Red 40 demonstrates excellent thermal stability under normal storage and handling conditions [9] [26]. The compound exhibits thermal decomposition at temperatures exceeding 200°C, with complete decomposition occurring above 300°C [11] [9] [5].

The thermal degradation process involves the formation of various decomposition products, including carbon monoxide, carbon dioxide, nitrogen oxides (NOₓ), sulfur oxides, and sodium oxides [9]. Under extreme heating conditions, the compound may also release toxic fumes containing nitrogen and sulfur compounds [27].

Heat stability is classified as good to moderate, making the compound suitable for most food processing applications that involve elevated temperatures [28] [15] [10]. The thermal behavior shows first-order kinetics for degradation processes under controlled conditions [29].

PropertyValue
Thermal Decomposition Temperature>200°C
Heat StabilityGood/Moderate
Light StabilityExcellent
pH Range for Stability3-8
pH of 1% Solution4.0-8.0
Acceptable pH Range2.0-14.0

pH-Dependent Behavior

Reactive Red 40 exhibits remarkable pH stability across a wide range of conditions [15] [10]. The compound remains stable in pH ranges from 2.0 to 14.0, demonstrating exceptional resistance to both acidic and alkaline conditions [15] [10].

The pH of a 1% aqueous solution typically ranges from 4.0 to 8.0, indicating the slightly acidic to neutral nature of the compound in solution [6] [11]. The dye shows optimal stability in the pH range of 3-8, where no appreciable color changes occur [15] [12].

Color variations with pH are minimal but observable: the compound appears red under neutral and acidic conditions and shifts to a darker red under basic conditions [4] [12]. This pH-dependent color behavior is attributed to changes in the electronic structure of the azo chromophore and associated aromatic systems [15].

Dates

Last modified: 07-20-2023

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